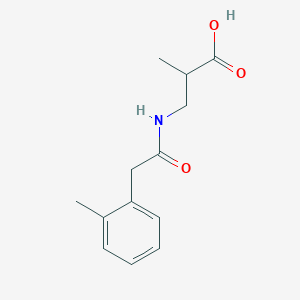
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of propanoic acid and features a tolyl group attached to the acetamido moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-toluidine and 2-bromo-3-methylpropanoic acid.
Amidation Reaction: The o-toluidine is reacted with 2-bromo-3-methylpropanoic acid in the presence of a base, such as sodium hydroxide, to form the acetamido intermediate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent extraction and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The tolyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(p-tolyl)propanoic acid
- 2-Methyl-3-(m-tolyl)propanoic acid
- 2-Methyl-3-(2-(p-tolyl)acetamido)propanoic acid
Uniqueness
2-Methyl-3-(2-(o-tolyl)acetamido)propanoic acid is unique due to the specific positioning of the tolyl group and the acetamido moiety, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-methyl-3-[[2-(2-methylphenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-9-5-3-4-6-11(9)7-12(15)14-8-10(2)13(16)17/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
IPKGITSEPWEIEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NCC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


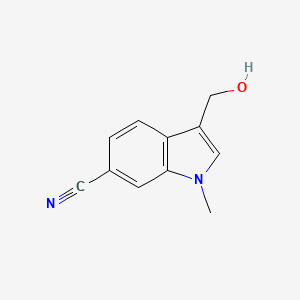
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

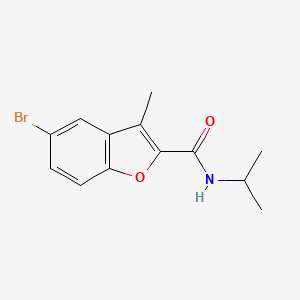
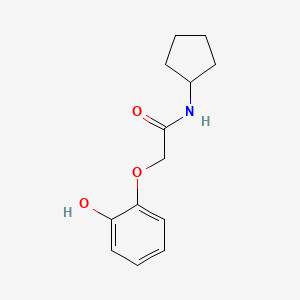
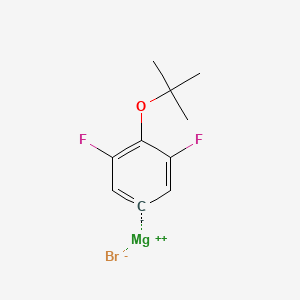
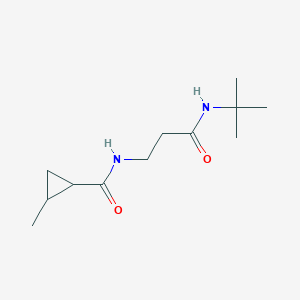
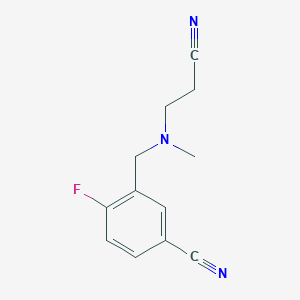
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
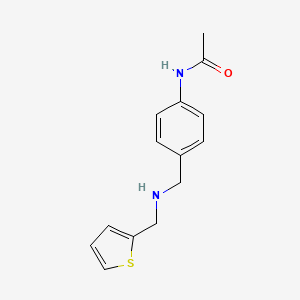

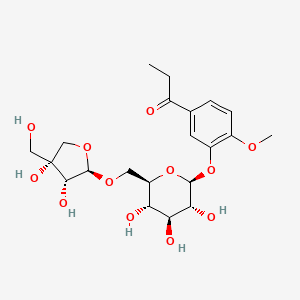
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
